molecular formula C18H13Cl2NO3 B1420708 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-50-7

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420708
M. Wt: 362.2 g/mol
InChI Key: OKKPBGFRIBKNAC-UHFFFAOYSA-N
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Description

“8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO3 . It has a molecular weight of 362.21 .


Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core with a carbonyl chloride group at the 4-position and a 3,4-dimethoxyphenyl group at the 2-position .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinoline Derivatives : A study by Phillips and Castle (1980) describes the synthesis of various quinoline derivatives, including those similar to 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride. This research is fundamental in understanding the chemical properties and reactions of such compounds (Phillips & Castle, 1980).

  • Electronic and π-Conjugation Roles in Ligand Reactions : Kinunda and Jaganyi (2014) explored the impact of quinoline on ligand substitution reactions in platinum(II) complexes. Their research helps in understanding the electronic properties of quinoline compounds (Kinunda & Jaganyi, 2014).

  • Structural Determination of Quinoline Compounds : Cantalupo, Crundwell, and Glagovich (2010) conducted a study on the structural properties of quinoline compounds, which is crucial for understanding the physical and chemical characteristics of these molecules (Cantalupo, Crundwell, & Glagovich, 2010).

Chemical Reactions and Mechanisms

  • Mechanistic Pathways in Chemical Reactions : Stringer et al. (1985) provided insights into the mechanistic pathways involved in the reactions of certain quinoline derivatives. This research is essential for understanding the reaction mechanisms of similar compounds (Stringer et al., 1985).

  • Chloroimination of Imidoyl Chlorides : Isobe et al. (2008) reported on the chloroimination of imidoyl chlorides, a process that could be relevant to the synthesis or modification of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride (Isobe et al., 2008).

  • Photovoltaic Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of certain quinoline derivatives, which might be applicable to the study of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Synthesis and Characterization of Metabolites : Mizuno et al. (2006) conducted a study on the synthesis of metabolites of a compound similar to 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride. This research is vital for understanding the metabolic pathways of quinoline derivatives (Mizuno et al., 2006).

properties

IUPAC Name

8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(20)22)11-4-3-5-13(19)17(11)21-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKPBGFRIBKNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182553
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160256-50-7
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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